alpha-D-GALACTOSE
Overview
Description
alpha-D-GALACTOSE is a monosaccharide sugar, often referred to as “brain sugar” due to its presence in glycoproteins found in nerve tissue . It is an aldohexose and a C-4 epimer of glucose, meaning it has a similar structure to glucose but differs in the configuration of the hydroxyl group on the fourth carbon atom . This compound is commonly found in nature combined with other sugars, such as in lactose (milk sugar), and is a crucial component of various complex carbohydrates and glycolipids .
Mechanism of Action
Target of Action
Galactose, a monosaccharide found in dairy products and some fruits, plays a crucial role as a source of energy and a building block for several biomolecules . It functions as a ligand to selectively target cells expressing galactose receptors, such as hepatocytes, macrophages, and specific cancer cells . The direct attachment of galactose to the main drug or to drug-loaded nanoparticles or liposomes enhances cellular uptake, thereby improving drug delivery to the intended target cells .
Mode of Action
The mode of action of galactose is predominantly used as a pathway to generate glucose fuel for the human body . It is involved as an ingredient in some commonly used vaccines and non-prescription products .
Biochemical Pathways
Galactose metabolism takes place primarily in the cytoplasm of cells of the liver . The metabolism of galactose proceeds through a number of enzymatic processes. Galactokinase, an enzyme, phosphorylates galactose to create galactose-1-phosphate when it enters the liver . The enzymes galactose-1-phosphate uridylyltransferase (GALT) and galactose-1-phosphate uridylyltransferase (GALT-1P) then convert galactose-1-phosphate to glucose-1-phosphate . After that, glucose-1-phosphate is changed into glucose-6-phosphate, which can then be used in glycolysis or stored as glycogen for later use as energy .
Pharmacokinetics
In the field of drug delivery, galactose functions as a ligand to selectively target cells expressing galactose receptors . The direct attachment of galactose to the main drug or to drug-loaded nanoparticles or liposomes enhances cellular uptake, thereby improving drug delivery to the intended target cells . This results in remarkable safety profiles .
Result of Action
The result of galactose’s action is the production of glucose, energy production, synthesis of biomolecules, glycogen storage, and maintenance of blood glucose levels . It is predominantly used as a pathway to generate glucose fuel for the human body .
Action Environment
The action of galactose is influenced by environmental factors. For example, the presence of galactose in the environment activates the galactose utilization network in Saccharomyces cerevisiae . This modulation of gene network activity allows cells to respond to changes in environmental conditions .
Biochemical Analysis
Biochemical Properties
Galactose participates in various biochemical reactions. It is metabolized by the enzymes galactose oxidase (GalOx) and galactose dehydrogenase (GADH) . These enzymes catalyze the oxidation of galactose to generate products that are crucial for cellular metabolism .
Cellular Effects
Galactose influences cell function by participating in cell signaling pathways, gene expression, and cellular metabolism . It is involved in the synthesis of glycoproteins and glycolipids, which are essential for cell structure and function .
Molecular Mechanism
At the molecular level, galactose exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, GalOx and GADH, the enzymes that metabolize galactose, are influenced by the presence of galactose .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of galactose can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of galactose can vary with different dosages in animal models . High doses of galactose can have toxic or adverse effects .
Metabolic Pathways
Galactose is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Galactose is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of galactose and its effects on its activity or function are complex . It can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
alpha-D-GALACTOSE can be synthesized from lactose through hydrolysis. One common method involves boiling lactose with water and sulfuric acid for two hours, followed by neutralization with barium carbonate . The resulting solution is filtered and concentrated, and galactose is crystallized from the syrup using a mixture of ethyl and methyl alcohol .
Industrial Production Methods
Industrial production of galactose typically involves the enzymatic hydrolysis of lactose using lactase or β-galactosidase . This process is efficient and yields high purity galactose, which can then be used in various applications.
Chemical Reactions Analysis
Types of Reactions
alpha-D-GALACTOSE undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to galactonic acid or galactaric acid.
Substitution: this compound can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Sodium borohydride or hydrogen in the presence of a catalyst can be used for reduction.
Substitution: Various reagents, such as acetic anhydride for acetylation, can be used under specific conditions.
Major Products
Oxidation: Galactonic acid, galactaric acid.
Reduction: Galactitol (dulcitol).
Substitution: Acetylated galactose derivatives.
Scientific Research Applications
alpha-D-GALACTOSE has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoproteins.
Biology: Studied for its role in cellular metabolism and as a component of glycolipids and glycoproteins.
Industry: Used in the production of prebiotics, such as galacto-oligosaccharides, which promote gut health.
Comparison with Similar Compounds
alpha-D-GALACTOSE is similar to other monosaccharides like glucose and fructose but has distinct properties:
Fructose: A ketohexose, fructose is found in fruits and honey and is the sweetest of the common sugars.
Uniqueness
This compound’s unique role in the synthesis of glycoproteins and glycolipids, as well as its specific metabolic pathway, distinguishes it from other monosaccharides .
Similar Compounds
- Glucose
- Fructose
- Mannose
Properties
IUPAC Name |
(2S,3R,4S,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-PHYPRBDBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90189974 | |
Record name | alpha-D-Galactopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90189974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | D-Galactose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000143 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
683.0 mg/mL | |
Record name | D-Galactose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000143 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3646-73-9 | |
Record name | α-D-Galactopyranose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3646-73-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Galactose [USAN:NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003646739 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-D-Galactopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90189974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-D-Galactopyranose | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IOF6H4H77 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | D-Galactose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000143 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
170 °C | |
Record name | D-Galactose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000143 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.